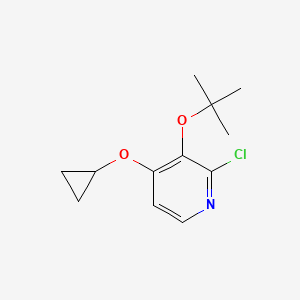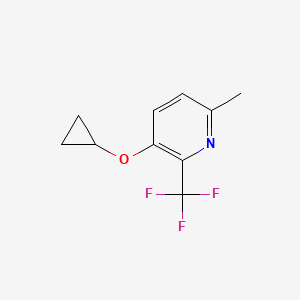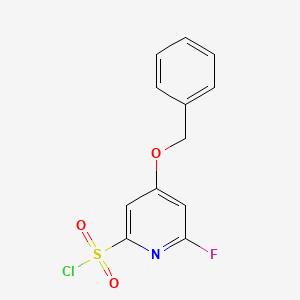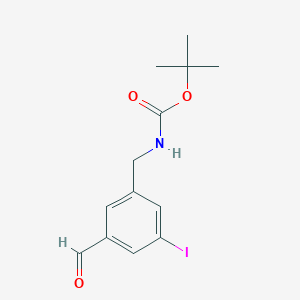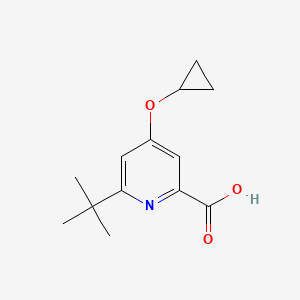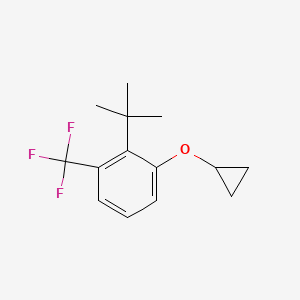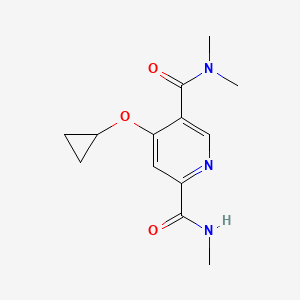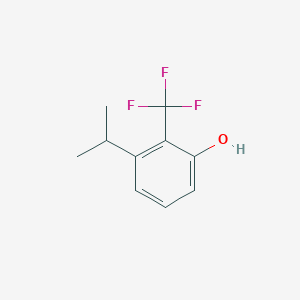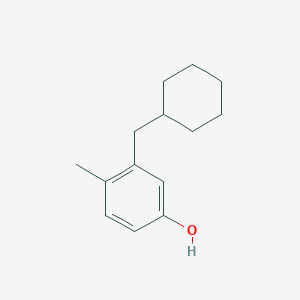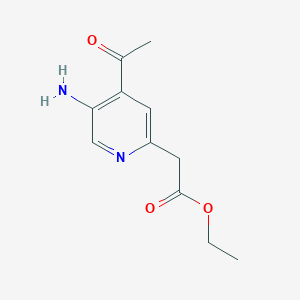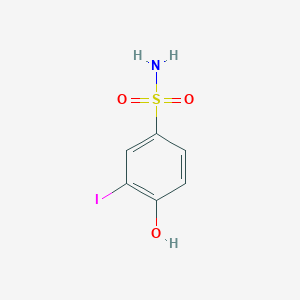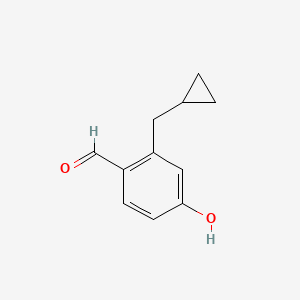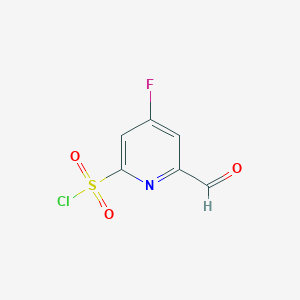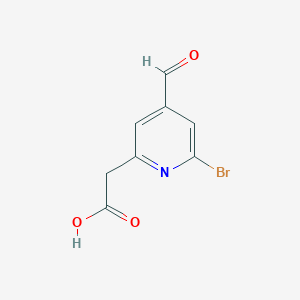
(6-Bromo-4-formylpyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol It is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-formylpyridin-2-YL)acetic acid typically involves the bromination of 2-acetylpyridine followed by formylation and subsequent oxidation. One common method includes the use of bromine and acetic acid as reagents under controlled conditions to introduce the bromine atom at the 6-position of the pyridine ring. The formyl group is then introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the acetic acid moiety is introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(6-Bromo-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (6-Bromo-4-carboxypyridin-2-YL)acetic acid.
Reduction: (6-Bromo-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: (6-Methoxy-4-formylpyridin-2-YL)acetic acid.
科学的研究の応用
(6-Bromo-4-formylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of (6-Bromo-4-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of bromine.
(6-Methyl-4-formylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of bromine.
(6-Nitro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
(6-Bromo-4-formylpyridin-2-YL)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to similar compounds .
特性
分子式 |
C8H6BrNO3 |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
2-(6-bromo-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChIキー |
OSCUSRJGZRRKMQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
